Pentagastrin is a synthetic peptide that acts as a potent stimulant of gastric acid secretion. [] It is a synthetic analogue of gastrin, a naturally occurring hormone primarily produced by G cells in the stomach antrum. [, ] Gastrin plays a crucial role in the regulation of gastric acid secretion, gastric motility, and mucosal growth. [] Pentagastrin, by mimicking gastrin's actions, serves as a valuable tool for investigating various aspects of gastrointestinal physiology and pathology. []
Mechanism of Action
Pentagastrin mimics the action of gastrin by binding to cholecystokinin 2 (CCK2) receptors, specifically those located on parietal cells in the stomach lining. [, , ] This binding activates downstream signaling pathways, leading to increased intracellular calcium levels and ultimately stimulating the secretion of gastric acid. [, ] Pentagastrin has also been shown to influence the metabolism of histamine in the gastric mucosa, potentially contributing to its acid stimulatory effects. []
Applications
Investigating Gastric Acid Secretion: Pentagastrin is widely used to stimulate gastric acid secretion in both in vivo and in vitro studies, allowing researchers to investigate the mechanisms of acid secretion and its regulation by various factors. [, , , ] It has been utilized to characterize the secretory responses to pentagastrin in various animal models, including rats, cats, dogs, and rabbits. [, , , ] Researchers have also employed pentagastrin to assess the effects of other agents, such as histamine receptor agonists and antagonists, on gastric acid secretion. [, , ]
Studying Gastric Mucosal Growth and Proliferation: Pentagastrin is known to have trophic effects on the gastric mucosa. [, ] Studies have utilized pentagastrin to investigate the mechanisms underlying gastric mucosal growth and proliferation, including the role of polyamines in these processes. []
Evaluating the Completeness of Vagotomy: Pentagastrin is used in combination with insulin stimulation to evaluate the completeness of proximal gastric vagotomy in patients with duodenal ulcers. [] This test assesses the responsiveness of the parietal cells to stimulation, aiding in determining the success of the surgical procedure.
Exploring the Role of Gastrin in Various Physiological Processes: Pentagastrin, due to its gastrin-like activity, has been employed to investigate the role of gastrin in various physiological processes beyond gastric acid secretion. This includes studying the effects of pentagastrin on intestinal absorption, blood flow, and motility. [, ] Researchers have also explored the influence of pentagastrin on DNA synthesis in rumen epithelial cells. []
Investigating the Relationship Between Respiratory, Endocrine, and Cognitive-Emotional Factors: Pentagastrin has been used as a pharmacological panicogen to study panic attacks in laboratory settings. [, ] Researchers have investigated the effects of pentagastrin on respiration, hypothalamic–pituitary–adrenal axis activity, and the cognitive modulation of these responses. [, ] This research aims to shed light on the mechanisms underlying panic attacks and explore potential therapeutic interventions.
Investigating the Potential Role of Gastrin in Tumor Development: Pentagastrin has been employed in studies exploring the potential role of gastrin in tumor development, specifically in gastric and colon cancers. [, , ] Some studies suggest that pentagastrin may promote tumor growth, highlighting the need for further investigation into the complex interplay between gastrin, CCK receptors, and tumorigenesis. [, ] Conversely, research has also examined the inhibitory effects of cholecystokinin (CCK), a hormone that also binds to CCK receptors, on tumor growth and gastrin-stimulated cyclic adenosine 3':5'-monophosphate metabolism in human gastric carcinoma in nude mice. [] These findings suggest a complex interplay between gastrin, CCK, and tumor development, warranting further research in this area.
Future Directions
Investigating the detailed molecular mechanisms of pentagastrin-induced tachyphylaxis: Further research is needed to fully elucidate the mechanisms underlying the rapid decline in acid secretion observed with prolonged pentagastrin stimulation. [, ] This includes identifying potential inhibitory factors released during pentagastrin stimulation and understanding the dynamics of receptor interaction. []
Exploring the role of CCK2 receptors in various tissues and physiological processes: Given that pentagastrin primarily acts on CCK2 receptors, further research could investigate the distribution and function of these receptors in different tissues beyond the stomach. [] This could uncover novel roles for CCK2 receptors in various physiological and pathological processes.
Developing improved analogs of gastrin and CCK with enhanced selectivity and potency: Research efforts could focus on designing and synthesizing new analogs of gastrin and CCK that exhibit greater selectivity for specific CCK receptor subtypes and possess enhanced potency. [, ] This could lead to the development of more targeted therapeutic agents with fewer side effects.
Investigating the potential therapeutic applications of CCK agonists and antagonists in various diseases: Further research could explore the potential therapeutic benefits of CCK agonists and antagonists in diseases involving dysregulated gastrin signaling or CCK2 receptor activity. This includes exploring their use in managing gastric acid disorders, gastrointestinal motility disorders, and potentially even certain types of cancer. []
Related Compounds
Histamine
Relevance: Many studies use Histamine as a comparator to Pentagastrin when investigating gastric acid secretion. Both compounds induce acid secretion, but through different mechanisms. [, , , , ] Histamine's role in mediating Pentagastrin's effects is also discussed in several papers. [, , , , , ]
Bethanechol
Relevance: Bethanechol is often used in conjunction with Pentagastrin or Histamine in studies investigating gastric acid secretion. Researchers use Bethanechol to assess the role of cholinergic tone in acid secretion and its interaction with Pentagastrin. [, , ]
Somatostatin
Relevance: Somatostatin is mentioned in the context of its inhibitory effect on Pentagastrin-stimulated acid secretion. Studies investigate whether Pentagastrin's actions are mediated by somatostatin release. [, ]
Isoproterenol
Relevance: Studies investigate Isoproterenol's interaction with Pentagastrin in modulating gastric acid secretion, highlighting the complex interplay between different receptor systems. [, ]
Terbutaline
Relevance: Similar to Isoproterenol, Terbutaline is studied in conjunction with Pentagastrin to investigate its effect on gastric acid secretion, particularly its potential to inhibit Pentagastrin-stimulated acid release. []
Proglumide
Relevance: Proglumide is used to investigate the role of gastrin receptors in mediating the actions of Pentagastrin, particularly in the context of tachyphylaxis. [, , ]
Omeprazole
Relevance: Omeprazole serves as a tool to inhibit acid secretion directly in studies examining Pentagastrin's effect on acid release and the development of tachyphylaxis. []
Dimaprit
Relevance: Dimaprit is used to investigate the role of histamine H2-receptors in gastric acid secretion and their interaction with Pentagastrin. [, ]
Cimetidine
Relevance: Cimetidine is employed to explore the involvement of histamine in mediating the effects of Pentagastrin on acid secretion. []
(R)-alpha-methylhistamine
Relevance: Similar to other histamine receptor ligands, (R)-alpha-methylhistamine is utilized to investigate the potential role of histamine H3-receptors in modulating Pentagastrin-stimulated gastric acid secretion. []
Thioperamide
Relevance: Thioperamide is used alongside Pentagastrin in experiments designed to assess the involvement of H3-receptors in regulating gastric acid secretion. []
Synthetic human gastrin-17
Relevance: This naturally occurring counterpart to Pentagastrin is studied to compare their relative potencies and patterns of tachyphylaxis. []
C-terminal decapeptide of human gastrin
Relevance: Similar to synthetic human Gastrin-17, this smaller fragment helps dissect the structure-activity relationship of Gastrin and its relation to Pentagastrin. []
C-terminal tetrapeptide of Gastrin
Relevance: By studying this minimal active fragment, researchers aim to understand the essential structural elements for Gastrin activity and compare them to Pentagastrin. []
Atropine
Relevance: Atropine is used to investigate the contribution of cholinergic pathways to the actions of Pentagastrin, particularly in modulating gastric acid secretion. [, ]
Guanethidine
Relevance: Guanethidine is used to explore the role of the autonomic nervous system, particularly the sympathetic branch, in mediating the effects of Pentagastrin on intestinal absorption. []
Calcium
Relevance: Calcium infusion is investigated as an alternative method for stimulating calcitonin secretion in the diagnosis of medullary thyroid carcinoma, comparing its efficacy to pentagastrin stimulation. [, ]
Insulin
Relevance: Insulin-induced hypoglycemia is used as a stimulus for gastric acid secretion, allowing researchers to compare the effects of Pentagastrin on acid secretion with a different physiological trigger. [, ]
Indomethacin
Relevance: Indomethacin is used to investigate the potential role of prostaglandins in mediating the inhibitory effects of neurotensin on Pentagastrin-stimulated gastric acid secretion. []
Neurotensin
Relevance: Studies examine the inhibitory effect of neurotensin on Pentagastrin-stimulated acid secretion, exploring the underlying mechanisms and potential involvement of vagal innervation and prostaglandins. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Daptomycin is a cyclic lipopeptide antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA/MRSA) and vancomycin-resistant Enterococci (VRE). Chemically, daptomycin comprises 13 amino acids, including several non-standard and D-amino acids, with the C-terminal 10 amino acids forming an ester-linked ring and the N-terminal tryptophan covalently bonded to decanoic acid. Daptomycin was first discovered in the early 1980s by researchers at Eli Lilly in soil samples from Mount Ararat in Turkey. Early work on developing daptomycin was abandoned due to observed myopathy but was resumed in 1997 when Cubist Pharmaceuticals Inc. licensed daptomycin; it was found that a once-daily dosing scheme reduced side effects while retaining efficacy. Daptomycin was approved by the FDA on September 12, 2003, and is marketed under the name CUBICIN® by Cubist Pharmaceuticals LLC (Merck & Co.). Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury. Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria. A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
Myrcludex B is an experimental drug for the treatment of hepatitis B and D. The hepatitis B virus uses its surface lipopeptide pre-S1 for docking to mature liver cells via their sodium/bile acid cotransporter (NTCP) and subsequently entering the cells. Myrcludex B is a synthetic N-acylated pre-S1 that can also dock to NTCP, blocking the virus's entry mechanism.
Romidepsin is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Istodax for the treatment of a certain type of cancer. Romidepsin is also being studied as an investigational drug as part of a strategy to cure HIV infection.As an HIV investigational drug, romidepsin belongs to a group of drugs called latency-reversing agents. Romidepsin is a selective inhibitor of histone deacetylase, approved in the US in 2009 for the treatment of cutaneous T-cell lymphoma (CTCL) in patients who have received at least one prior systemic therapy. Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B. Romidepsin is a bicyclic depsipeptide antibiotic isolated from the bacterium Chromobacterium violaceum with antineoplastic activity. After intracellular activation, romidepsin binds to and inhibits histone deacetylase (HDAC), resulting in alterations in gene expression and the induction of cell differentiation, cell cycle arrest, and apoptosis. This agent also inhibits hypoxia-induced angiogenesis and depletes several heat shock protein 90 (Hsp90)-dependent oncoproteins.
Ubrogepant is indicated for the acute treatment of migraine headaches with or without aura in adults. It was approved by the FDA on December 23, 2019, and is the first oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine. Several oral small molecule CGRP receptor antagonists, belonging to a class of medications referred to as "gepants", have been investigated for migraines, but only ubrogepant and [rimegepant] remain in clinical development. Previous agents within this class were efficacious but limited by liver toxicity - this led to the development of ubrogepant, which was designed to be a hepatoxicity-free alternative to its predecessors. Several parenteral monoclonal antibodies acting against the CGRP pathway (e.g. [erenumab], [fremanezumab], [galcanezumab]) have also been approved in recent years. Ubrogepant was approved by Health Canada on November 10, 2022. Compared to the current standard of therapy for migraine treatment, namely triptans such as [sumatriptan] and [almotriptan], CGRP antagonists present several advantages. They appear to be better tolerated, do not contribute to medication overuse headaches, and carry no apparent cardiovascular risk, making them suitable for use in patients with cardiovascular disease. The development of oral gepants, including ubrogepant, may therefore constitute a significant advance in migraine headache treatment and may become the new standard of therapy in the treatment of this debilitating condition. Ubrogepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of ubrogepant is as a Calcitonin Gene-related Peptide Receptor Antagonist. Ubrogepant is a small molecule inhibitor of the calcitonin gene-related peptide (CGRP) receptor that blocks the action of CGRP, a potent vasodilator believed to play a role in migraine headaches. Ubrogepant is approved for treatment of acute migraine attacks. In clinical trials, urbrogepant was generally well tolerated with only rare instances of transient serum aminotransferase elevations during therapy and with no reported instances of clinically apparent liver injury. Ubrogepant is an orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist that can be used in the acute treatment of migraines. Upon oral administration, ubrogepant targets, binds to and blocks the activity of CGRP receptor. This prevents CGRP-mediated signaling. By blocking the CGRP-mediated pathways, ubrogepant is able to ease migraine symptoms, especially migraine headache pain. CGRP-mediated signaling plays a key role in migraine pathogenesis.
Iseganan is under investigation in clinical trial NCT00022373 (Iseganan Hydrochloride in Preventing Oral Mucositis in Patients Who Are Undergoing Radiation Therapy for Head and Neck Cancer).
Pexiganan acetate is a short chain synthetic cationic peptides. It is being studied as potential antimicrobial agents. These peptides are found widely in nature in mammals, fish, insecs and amphibians.